

# WCK-5153 as a β-lactam enhancer discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | WCK-5153 |           |
| Cat. No.:            | B611804  | Get Quote |

## WCK-5153: A Technical Guide to a Novel β-Lactam Enhancer

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

WCK-5153 is a novel bicyclo-acyl hydrazide (BCH), derived from the diazabicyclooctane (DBO) scaffold, that acts as a potent  $\beta$ -lactam enhancer.[1][2] It exhibits a unique mechanism of action by specifically and potently inhibiting penicillin-binding protein 2 (PBP2) in Gram-negative bacteria.[3][4] This targeted inhibition leads to the formation of spheroplasts, weakening the bacterial cell wall and rendering the pathogen highly susceptible to the bactericidal activity of partner  $\beta$ -lactam antibiotics that typically target other PBPs.[2][5] This synergistic effect is particularly significant against multidrug-resistant (MDR) pathogens, including those producing metallo- $\beta$ -lactamases (MBLs), where traditional  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations often fail.[5][6] WCK-5153, in combination with  $\beta$ -lactams like cefepime, has demonstrated robust in vitro and in vivo efficacy against critical pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[7][8][9] This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of WCK-5153, including key quantitative data and detailed experimental protocols.

## Introduction: The Rise of a β-Lactam Enhancer







The increasing prevalence of multidrug-resistant Gram-negative bacteria poses a significant global health threat. A key resistance mechanism is the production of  $\beta$ -lactamases, enzymes that inactivate  $\beta$ -lactam antibiotics. While  $\beta$ -lactamase inhibitors have been developed, the emergence of metallo- $\beta$ -lactamases (MBLs) presents a formidable challenge as they are not inhibited by current clinical serine- $\beta$ -lactamase inhibitors.

**WCK-5153** (and its close analog, zidebactam/WCK 5107) represents a paradigm shift in overcoming this resistance.[1][5] Instead of directly inhibiting  $\beta$ -lactamases, **WCK-5153** acts as a "β-lactam enhancer".[10] It was designed to have a high affinity for PBP2, a crucial enzyme in bacterial cell wall synthesis.[5] By inhibiting PBP2, **WCK-5153** compromises the structural integrity of the bacterial cell wall, making it exquisitely sensitive to the action of a partner  $\beta$ -lactam that can then more effectively inhibit its primary PBP targets (e.g., PBP3 by cefepime). [5][11] This dual targeting of different PBPs leads to a potent synergistic and bactericidal effect, even against MBL-producing strains, as the mechanism bypasses the need for MBL inhibition. [2][5]

## **Mechanism of Action**

**WCK-5153**'s primary molecular target is Penicillin-Binding Protein 2 (PBP2).[3][4] PBP2 is a transpeptidase involved in the synthesis of the peptidoglycan layer of the bacterial cell wall. Inhibition of PBP2 by **WCK-5153** leads to the formation of non-viable, spherical cells (spheroplasts).[2][5]

When used in combination with a  $\beta$ -lactam antibiotic that predominantly inhibits other PBPs (e.g., PBP1a and PBP3 by cefepime), a synergistic bactericidal effect is achieved.[5] The concomitant inhibition of multiple critical PBPs leads to rapid cell lysis and death. This "enhancer" effect restores the activity of the partner  $\beta$ -lactam against many resistant strains.





Click to download full resolution via product page

**Figure 1:** Mechanism of synergistic bactericidal activity of **WCK-5153** and a partner  $\beta$ -lactam.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data for **WCK-5153** from various preclinical studies.

**Table 1: PBP2 Inhibitory Activity** 

| Organism                | IC50 for PBP2 (μg/mL) | Reference |
|-------------------------|-----------------------|-----------|
| Pseudomonas aeruginosa  | 0.14                  | [1][3][4] |
| Acinetobacter baumannii | 0.01                  | [7][12]   |
| Klebsiella pneumoniae   | Potent PBP2 affinity  | [8]       |

## Table 2: In Vitro Activity of WCK-5153 Alone and in Combination



| Organism<br>(Resistance<br>Profile)    | Agent                                    | MIC Range<br>(μg/mL) | Key Findings                             | Reference |
|----------------------------------------|------------------------------------------|----------------------|------------------------------------------|-----------|
| P. aeruginosa<br>(Wild-type &<br>MDR)  | WCK-5153                                 | 2 - 32               | Bactericidal activity observed.          | [2][5]    |
| P. aeruginosa<br>(MBL-producing)       | Cefepime +<br>WCK-5153 (4 or<br>8 μg/mL) | -                    | Restored susceptibility to cefepime.     | [2][5]    |
| A. baumannii<br>(Wild-type &<br>MDR)   | WCK-5153                                 | >1024                | Poor standalone activity.                | [7][12]   |
| A. baumannii<br>(OXA-23-<br>producing) | Cefepime +<br>WCK-5153 (8<br>μg/mL)      | -                    | 4-fold reduction in cefepime MIC.        | [7][12]   |
| A. baumannii<br>(OXA-23-<br>producing) | Sulbactam +<br>WCK-5153 (8<br>μg/mL)     | -                    | 8-fold reduction<br>in sulbactam<br>MIC. | [7][12]   |
| K. pneumoniae<br>(MBL-producing)       | WCK-5153                                 | >64                  | Poor standalone activity.                | [8]       |
| K. pneumoniae<br>(MBL-producing)       | Cefepime +<br>WCK-5153 (4<br>μg/mL)      | -                    | >4-fold reduction in cefepime MIC.       | [13]      |
| K. pneumoniae<br>(MBL-producing)       | Aztreonam +<br>WCK-5153 (4<br>μg/mL)     | -                    | Enhanced<br>bactericidal<br>activity.    | [13]      |

**Table 3: β-Lactamase Inhibition Profile** 



| β-Lactamase               | Apparent Ki (Ki<br>app) (μΜ) | Finding                    | Reference |
|---------------------------|------------------------------|----------------------------|-----------|
| VIM-2 (MBL)               | >100                         | No significant inhibition. | [1][2][5] |
| OXA-23<br>(Carbapenemase) | >100                         | Poor inhibition.           | [7][12]   |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the development of **WCK-5153**.

## **Minimum Inhibitory Concentration (MIC) Determination**

This protocol is based on the broth microdilution methodology as described by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.

#### Materials:

- · Cation-adjusted Mueller-Hinton broth (MHB)
- 96-well microtiter plates
- Bacterial strains for testing
- WCK-5153 and partner β-lactam stock solutions
- Spectrophotometer
- Incubator (35°C ± 2°C)

#### Procedure:

Inoculum Preparation:



- Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
- $\circ$  Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10 $^{8}$  CFU/mL).
- Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

#### • Drug Dilution:

- $\circ$  Perform serial two-fold dilutions of **WCK-5153** and the partner  $\beta$ -lactam(s) in MHB directly in the 96-well plates.
- For combination testing, prepare dilutions of the β-lactam in MHB containing a fixed concentration of **WCK-5153** (e.g., 4 or 8 μg/mL).

#### Inoculation:

 $\circ$  Inoculate each well (containing 100  $\mu L$  of the drug dilution) with 10  $\mu L$  of the prepared bacterial inoculum.

#### • Incubation:

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

#### Reading Results:

 The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.





Click to download full resolution via product page

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

## **Time-Kill Assays**

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

#### Materials:

- Cation-adjusted Mueller-Hinton broth (MHB)
- · Bacterial strains for testing



- WCK-5153 and partner β-lactam stock solutions
- Shaking incubator (35°C ± 2°C)
- Sterile saline for dilutions
- Agar plates for colony counting

#### Procedure:

- Inoculum Preparation:
  - $\circ$  Prepare a starting inoculum of approximately 1 x 10 $^6$  CFU/mL in flasks containing MHB.
- · Drug Addition:
  - Add WCK-5153 and/or the partner β-lactam to the flasks at desired concentrations (e.g.,
    0.25x, 1x, 2x, 4x MIC). Include a growth control flask without any antimicrobial.
- Incubation and Sampling:
  - Incubate the flasks at 35°C with constant agitation.
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
- Viable Cell Counting:
  - Perform serial ten-fold dilutions of the collected aliquots in sterile saline.
  - Plate the dilutions onto agar plates.
  - Incubate the plates overnight at 35°C.
  - Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Data Analysis:
  - Plot the log10 CFU/mL versus time for each antimicrobial concentration.



 Bactericidal activity is typically defined as a ≥3-log<sub>10</sub> reduction in CFU/mL from the initial inoculum.

## Penicillin-Binding Protein (PBP) Binding Assay

Objective: To determine the affinity of WCK-5153 for specific PBPs of a target organism.

#### Materials:

- Bacterial cell membranes containing PBPs
- Bocillin FL (a fluorescent penicillin derivative)
- WCK-5153 at various concentrations
- SDS-PAGE apparatus
- Fluorescent gel imager
- Image analysis software (e.g., ImageQuant TL)

#### Procedure:

- PBP Preparation:
  - Grow the bacterial strain to mid-log phase and harvest the cells.
  - Lyse the cells and isolate the cell membrane fraction, which contains the PBPs.
- Competitive Binding:
  - Pre-incubate the membrane preparations with increasing concentrations of WCK-5153 for a defined period (e.g., 10 minutes) to allow binding to PBPs.
- Fluorescent Labeling:
  - Add Bocillin FL to the mixture and incubate for another defined period. Bocillin FL will bind to the PBPs that are not already occupied by WCK-5153.







#### • SDS-PAGE:

- Stop the reaction and separate the PBP profiles using SDS-polyacrylamide gel electrophoresis.
- Visualization and Quantification:
  - Visualize the fluorescently labeled PBPs using a fluorescent gel imager.
  - Quantify the intensity of each PBP band using image analysis software.
- IC<sub>50</sub> Determination:
  - The IC<sub>50</sub> is the concentration of WCK-5153 that results in a 50% reduction in the fluorescence intensity of a specific PBP band compared to the control (no WCK-5153).





Click to download full resolution via product page

Figure 3: Workflow for PBP Binding Assay.



### **Conclusion and Future Directions**

WCK-5153 is a pioneering β-lactam enhancer that offers a promising strategy to combat multidrug-resistant Gram-negative infections. Its novel mechanism of action, centered on the potent and specific inhibition of PBP2, allows it to synergize with existing β-lactams to overcome formidable resistance mechanisms, including those mediated by metallo-β-lactamases. The extensive preclinical data robustly supports its continued development. Zidebactam (WCK 5107), a closely related compound, is currently in late-stage clinical development in combination with cefepime (as WCK 5222), underscoring the clinical potential of this therapeutic approach.[11][14][15] Future research will likely focus on further elucidating the full spectrum of activity of this class of molecules, exploring new β-lactam partners, and understanding potential resistance development to these enhancer combinations. The development of WCK-5153 and its analogs represents a significant advancement in the fight against antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. journals.asm.org [journals.asm.org]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates PubMed







[pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam
   Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase Producing Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. jmilabs.com [jmilabs.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [WCK-5153 as a β-lactam enhancer discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611804#wck-5153-as-a-lactam-enhancer-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com